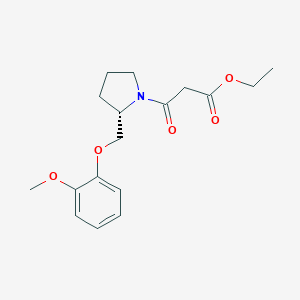

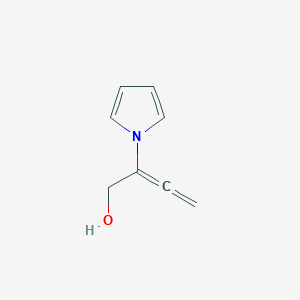

![molecular formula C8H4N2O4 B064761 Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione CAS No. 173531-25-4](/img/structure/B64761.png)

Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

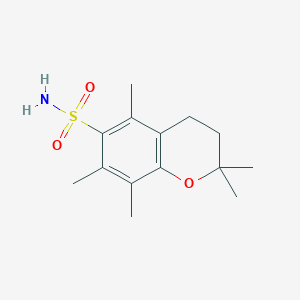

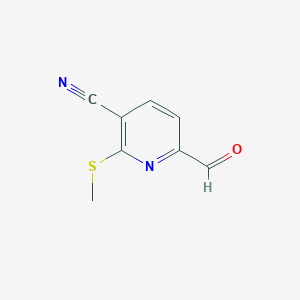

Benzo[1,2-d:5,4-d’]bisoxazole-2,6(3H,5H)-dione is a heterocyclic aromatic compound . It is composed of one benzene ring and two oxazole rings . This compound has been used as a monomer in the synthesis of poly(benzobisoxazole-co-imide) fibers .

Synthesis Analysis

The compound has been synthesized from readily available compounds of 4,6-diaminoresorcinol dihydrochloride (DAR) and p-aminobenzoic acid (PABA) . The synthesis process involves a two-step wet-spinning method .Molecular Structure Analysis

The compound has a symmetric structure and 2,6-benzobisoxazole units . The structure of the compound has been characterized by 1H and 13C NMR spectroscopy, HRMS, as well as by elemental analysis, UV/Vis, and emission spectroscopy .Chemical Reactions Analysis

The compound has been used as a monomer in the synthesis of poly(benzobisoxazole-co-imide) fibers . The incorporation of the compound in the polymer backbone is beneficial for forming well-defined crystalline regions in the resulted fibers during the thermal stretching process .Physical And Chemical Properties Analysis

The compound has unique advantages on the facile synthesis without any column chromatography purification, high solubility on the common organic solvents, and planar fused aromatic ring structure .Scientific Research Applications

Optical and Electronic Properties

Influence of Conjugation Axis : The study by Tlach et al. (2013) explored how variations in the aryl group substitution and conjugation axis of benzobis(oxazole) compounds affect their optical and electronic properties. They found that structural modifications could significantly alter the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and band gap, demonstrating the tunability of these properties for potential applications in materials science (Tlach et al., 2013).

Photovoltaic Applications

Nitrogen Substitutions in Copolymers : Tam and Lin (2016) reported the synthesis of a nitrogen-substituted copolymer intended for organic photovoltaic applications. This polymer, derived from benzo[1,2-d:4,5-d′]bisthiazole, showed altered molecular and electronic structures compared to its non-nitrogen-substituted counterpart, highlighting the impact of nitrogen incorporation on photovoltaic efficiency (Tam & Lin, 2016).

Chemical Synthesis and Self-Assembly

Synthesis and Self-Assembly of Pentanuclear Clusters : Cui et al. (2016) focused on the synthesis of a pentanuclear cluster using a new π-conjugated ligand that incorporates both TTF and triazole units. This research sheds light on the synthesis strategies and potential applications of such clusters in developing multifunctional materials with interesting magnetic properties (Cui et al., 2016).

Organic Thin-Film Transistors (OTFTs)

Development of Benzobisoxazole-Based Polymers : Jeong et al. (2023) developed novel conjugated polymers based on Benzo[1,2-d:4,5-d']bis(oxazole) for use in organic thin-film transistors. Their work demonstrates the potential of BBO-based polymers in OTFTs, highlighting the importance of structural modifications for enhancing electronic properties and device performance (Jeong et al., 2023).

Future Directions

The compound has shown potential in the fabrication of high-performance fibers . Its use in the synthesis of poly(benzobisoxazole-co-imide) fibers has resulted in significant improvements in tensile strength and modulus . Therefore, it could be further explored for its potential applications in advanced composite materials .

properties

IUPAC Name |

3,5-dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-9-3-1-4-6(2-5(3)13-7)14-8(12)10-4/h1-2H,(H,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKJHQJOCJIZGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1NC(=O)O3)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

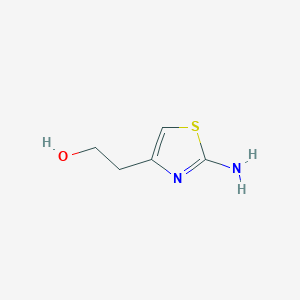

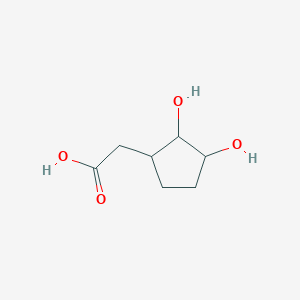

![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)